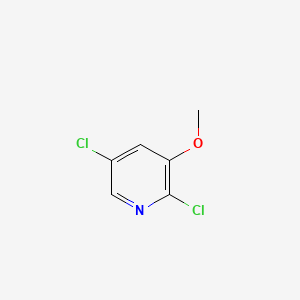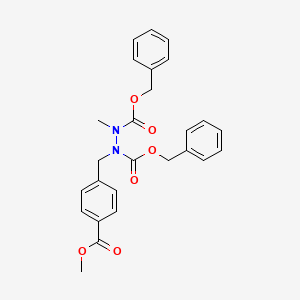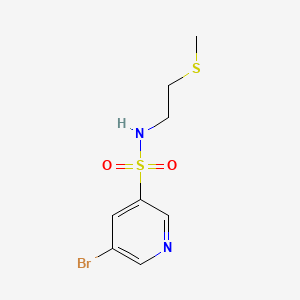![molecular formula C20H25F6N3S B572738 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea CAS No. 1289514-24-4](/img/structure/B572738.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea” is a derivative of thiourea, which has been used extensively as an organocatalyst in organic chemistry . It was developed by Schreiner’s group and has played a significant role in the development of H-bond organocatalysts . It is known for its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Chemical Reactions Analysis
This compound is known to be used extensively in promoting organic transformations . The exact chemical reactions it participates in are not specified in the search results.科学的研究の応用
Organocatalysis and Catalyst Development
- The use of (thio)urea derivatives, notably those related to N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea, as organocatalysts in organic chemistry has been extensively documented. These compounds activate substrates through double hydrogen bonding, stabilizing developing negative charges in the transition states, which is crucial for promoting organic transformations. This specific thiourea derivative, developed by Schreiner's group, has significantly contributed to H-bond organocatalyst development, being employed in a wide range of organic reactions due to its unique catalytic abilities (Zhang, Bao, & Xing, 2014).
Chemoselective Oxidation
- In chemoselective oxidation processes, derivatives of this compound, at minimal loadings, have proven to be highly effective. They facilitate the oxidation of sulfides to sulfoxides with high yield and excellent selectivity, underscoring the efficiency and versatility of these thiourea catalysts in facilitating oxidation reactions while maintaining good diastereoselectivity (Russo & Lattanzi, 2009).
Hydrogen-Bonding and Catalyst Design
- The effectiveness of 3,5-bis(trifluoromethyl)phenyl groups in thiourea organocatalysis is attributed to their interaction with Lewis-basic sites, enhancing binding events. This insight is crucial for catalyst design, as it suggests that the specific placement and nature of substituents in thiourea catalysts can significantly influence their catalytic activity and selectivity. Advanced spectroscopic techniques and computational analyses have provided a deeper understanding of these interactions, offering pathways for designing more efficient catalysts (Lippert et al., 2012).
Novel Synthetic Methods
- Research has also focused on developing new synthetic methods to access thiourea catalysts, employing multicomponent-reaction (MCR) strategies. This innovative approach allows for the introduction of functional groups that can replace the conventional 3,5‐bis(trifluoromethyl)phenyl motifs, potentially offering tailored catalytic properties for specific reactions. Such developments are crucial for expanding the utility and application scope of thiourea-based catalysts in organic synthesis (Nickisch, Gabrielsen, & Meier, 2020).
作用機序
Target of Action
The primary targets of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea are substrates in organic chemistry reactions . This compound is known to activate these substrates and stabilize partially developing negative charges .
Mode of Action
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea interacts with its targets by employing explicit double hydrogen bonding . This interaction leads to the activation of substrates and stabilization of partially developing negative charges, such as oxyanions, in the transition states .
Biochemical Pathways
The compound plays a significant role in promoting organic transformations . It is used extensively as an organocatalyst in organic chemistry, affecting various biochemical pathways . The exact pathways and their downstream effects can vary depending on the specific reactions in which the compound is used.
Result of Action
The molecular and cellular effects of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea’s action primarily involve the activation of substrates and stabilization of partially developing negative charges in the transition states . This results in the promotion of various organic transformations .
特性
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-piperidin-1-ylcyclohexyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F6N3S/c21-19(22,23)13-10-14(20(24,25)26)12-15(11-13)27-18(30)28-16-6-2-3-7-17(16)29-8-4-1-5-9-29/h10-12,16-17H,1-9H2,(H2,27,28,30)/t16-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNIOHVSKNMMJH-IAGOWNOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@@H]2CCCC[C@H]2NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F6N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B572655.png)
![Methyl (2S,3S)-3-[(tert-butyldiMethylsilyl)oxy]azetidine-2-carbo](/img/no-structure.png)
![Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B572657.png)
![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B572659.png)


![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B572666.png)
![Ethyl 5-hydroxy-8-isopropyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B572669.png)


![(3R,7aR)-3-(1,1-dimethylethyl)-7a-ethenyldihydro-1H,3H-Pyrrolo[1,2-c]oxazole-1,5(6H)-dione](/img/structure/B572673.png)
![2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B572674.png)

